molecular formula C14H20N2O5S B248411 (2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B248411
M. Wt: 328.39 g/mol
InChI Key: PMMYBTQSGWTCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a methoxy-substituted phenyl ring and a piperazine moiety with a methylsulfonyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the 2,3-dimethoxyphenyl precursorCommon reagents used in these reactions include methanesulfonyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of a methoxy-substituted phenyl ring and a piperazine moiety with a methylsulfonyl group. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H20N2O5S/c1-20-12-6-4-5-11(13(12)21-2)14(17)15-7-9-16(10-8-15)22(3,18)19/h4-6H,7-10H2,1-3H3

InChI Key

PMMYBTQSGWTCHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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